Cyclopropyl fentanyl hydrochloride is a synthetic opioid that belongs to the 4-anilidopiperidine class, closely related to fentanyl. It is characterized by the replacement of the propionamide group in fentanyl with a cyclopropanecarboxamide group. This compound has gained attention due to its significant potency and the role it plays in the ongoing opioid crisis, being associated with numerous overdose deaths. Cyclopropyl fentanyl hydrochloride is classified as a controlled substance in many jurisdictions due to its potential for abuse and addiction.
Cyclopropyl fentanyl was first synthesized and described in patent literature in 1968. It is part of a broader class of compounds known as fentanyl analogs, which have been developed for various medical applications but are often misused illicitly. The compound is primarily classified under synthetic opioids, which are designed to mimic the effects of naturally occurring opioids but can have varying degrees of potency and side effects.
The synthesis of cyclopropyl fentanyl typically involves several steps, starting from commercially available precursors. A common method includes the reaction of N-(4-piperidinyl)-N-phenylpropanamide with cyclopropanecarboxylic acid derivatives. The process often utilizes solvents such as acetonitrile and dichloromethane, along with various reagents like sodium hydroxide and hydrochloric acid for pH adjustments.
The synthesis has been documented to yield high purity products without extensive purification steps like flash chromatography .
Cyclopropyl fentanyl has a molecular formula of and a molecular mass of approximately 348.49 g/mol. The structure features a piperidine ring, a phenyl group, and a cyclopropanecarboxamide moiety.
The compound's structural similarities to other fentanyl analogs indicate potential for similar pharmacological effects .
Cyclopropyl fentanyl undergoes typical reactions associated with amides and esters, including hydrolysis under acidic or basic conditions. Its interactions with biological systems primarily involve binding to opioid receptors, leading to analgesic effects.
The pharmacokinetics of cyclopropyl fentanyl have been studied using methods such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) to assess its stability and metabolic pathways .
Cyclopropyl fentanyl acts primarily as an agonist at mu-opioid receptors in the central nervous system. This interaction leads to:
Pharmacodynamic studies indicate that cyclopropyl fentanyl has greater analgesic potency than traditional opioids like morphine .
While primarily known for its illicit use, cyclopropyl fentanyl has potential applications in scientific research:
Research into cyclopropyl fentanyl continues to evolve as scientists seek to understand its effects better and mitigate the risks associated with its misuse .
The development of fentanyl analogs originates from Paul Janssen’s pioneering synthesis of fentanyl in 1960, designed to enhance the potency and bioavailability of earlier opioids like demerol [1]. Early synthetic routes faced challenges in yield and scalability, relying on multi-step sequences with moderate efficiency. Initial approaches typically involved:
These methods produced fentanyl and early analogs like alfentanil in moderate yields (50–70%), but proved inadequate for newer analogs with complex substituents. The emergence of illicitly modified analogs in the 1990s–2010s necessitated streamlined, high-yielding routes adaptable to diverse structural modifications, including cyclopropyl-containing derivatives [6].
Table 1: Evolution of Fentanyl Analog Synthesis
| Era | Key Approach | Limitations | Representative Yield |
|---|---|---|---|
| 1960–1990s | Classical reductive amination | Low stereoselectivity; side products | 50–72% |
| 1990s–2010 | Acylation variations (anhydrides) | Solvent incompatibility | 60–75% |
| Post-2010 | Optimized alkylation/amination | Silica gel purification bottlenecks | 70–83% |
Cyclopropyl fentanyl hydrochloride synthesis leverages a refined three-step strategy adapted from modern fentanyl production, emphasizing solvent selection, hydride reagents, and salt formation [1] [3]. The optimized pathway is as follows:
Step 1: N-Alkylation4-Piperidone monohydrate hydrochloride undergoes alkylation with 2-(bromoethyl)cyclopropane (or cyclopropyl analog) in acetonitrile with cesium carbonate. Acetonitrile replaces dimethylformamide, boosting yields from 72% to 88% by minimizing enolization side products [1]. The cyclopropyl moiety’s strain necessitates inert conditions to prevent ring opening.
Step 2: Reductive AminationKetone intermediates react with aniline using sodium triacetoxyborohydride (STAB) and acetic acid (1:1 eq) in dichloromethane. Acetic acid protonates iminium intermediates, accelerating conversion to the 4-aminopiperidine. STAB outperforms cyanoborohydride (91% vs. 65% yield) by tolerating ambient temperatures and reducing over-reduction [1]. Cyclopropyl’s steric bulk does not impede this step.
Step 3: Acylation and Salt FormationThe amine intermediate is acylated with propionyl chloride in dichloromethane/pyridine (9:1) with Hunig’s base, achieving >95% conversion. Hydrochloride salt formation follows via HCl-gas treatment in anhydrous diethyl ether, yielding crystalline cyclopropyl fentanyl hydrochloride (98% purity) without silica gel chromatography [3]. Non-polar solvents ensure high crystallinity for analytical characterization.
Table 2: Optimized Conditions for Cyclopropyl Fentanyl Synthesis
| Step | Reagents/Conditions | Yield Improvement | Critical Parameters |
|---|---|---|---|
| Alkylation | Cs₂CO₃, CH₃CN, 80°C | 72% → 88% | Solvent polarity; base strength |
| Reductive Amination | STAB, CH₂Cl₂, AcOH (1 eq), 25°C | 65% → 91% | Acid catalysis; hydride source |
| Acylation/Salt | Propionyl chloride, iPr₂NEt, HCl (g)/Et₂O | 89% → 95%+ | Anhydrous atmosphere |
Cyclopropyl fentanyl’s bioactivity stems from structural modifications that enhance µ-opioid receptor (MOR) affinity and selectivity. Key SAR insights include:
N-Substituent Hydrophobicity: The cyclopropyl group elevates MOR binding affinity (Ki = 27 nM) compared to bromo (Ki = 112 nM) or ethynyl (Ki = 131 nM) analogs. Its high lipophilicity (clogP ~3.5) improves membrane penetration and complements MOR’s hydrophobic subpocket [4]. Molecular modeling suggests cyclopropyl’s 119° bond angles induce optimal steric complementarity with Val³⁰⁰ and Trp³²⁹ residues in MOR’s orthosteric site.
Acyl Group Tolerance: Propionyl (cyclopropyl fentanyl) and acetyl groups exhibit similar MOR efficacy (EC₅₀ = 32–38 nM for Gᵢ activation) [7]. Enlarging to tert-butyryl abolishes activity, confirming steric constraints near Tyr³²⁸. Cyclopropyl’s synergy with propionyl yields 3.1× higher MOR affinity versus methyl-substituted analogs [4].
Receptor Selectivity: Unlike phenyl-based fentanyls, cyclopropyl fentanyl shows negligible κ-opioid receptor (KOR) or δ-opioid receptor (DOR) binding (Ki > 1,000 nM) [4]. This arises from cyclopropyl’s compactness, preventing interactions with KOR’s extended extracellular loop 2. However, minor modifications (e.g., thiophene replacement) restore KOR activity, highlighting substituent-dependent selectivity.
Table 3: SAR of Cyclopropyl vs. Key Fentanyl Substituents at MOR
| Substituent (R) | MOR Ki (nM) | Gᵢ Activation EC₅₀ (nM) | βarr2 Bias (Fold vs. Morphine) |
|---|---|---|---|
| Cyclopropyl | 27 | 32 | 0.9 |
| Bromo | 112 | 89 | 1.2 |
| Ethynyl | 131 | 97 | 1.1 |
| tert-Butyl | 19 | 28 | 0.8 |
βarr2 Bias Note: Cyclopropyl fentanyl exhibits balanced Gᵢ/β-arrestin-2 recruitment, unlike "biased" agonists (e.g., TRV130). No significant pathway preference (bias factor = 0.9) was observed in cell-based luciferase assays [7], refuting early hypotheses that analogs with alicyclic groups preferentially avoid βarr2-linked side effects.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9